molecular formula C18H29N3O2 B7933405 {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7933405
M. Wt: 319.4 g/mol
InChI Key: GFVQKPMGRXIXIO-UHFFFAOYSA-N
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Description

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound that features a cyclohexyl ring substituted with an aminoethyl group and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with an aminoethyl group through nucleophilic substitution reactions.

    Introduction of the Carbamic Acid Ester: The aminoethyl-substituted cyclohexyl intermediate is then reacted with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester undergoes several types of chemical reactions:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure provides specific properties that are valuable in various applications.

Mechanism of Action

The mechanism of action of {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The amino and ester groups facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
  • {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid methyl ester

Uniqueness

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both amino and ester functional groups. This combination provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

benzyl N-[4-[2-aminoethyl(ethyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-21(13-12-19)17-10-8-16(9-11-17)20-18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQKPMGRXIXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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